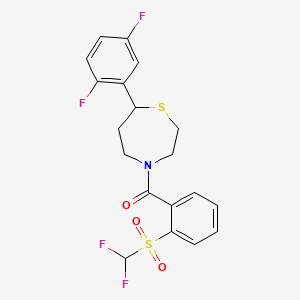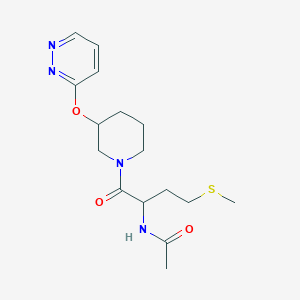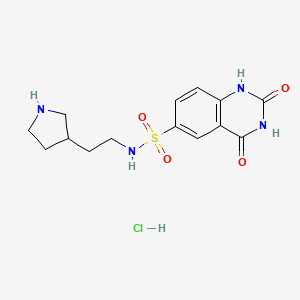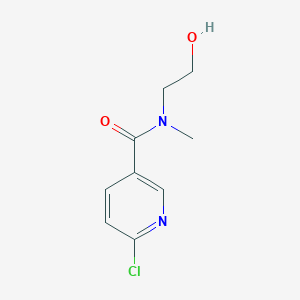
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyethyl group at the nitrogen atom, and a methyl group at the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide typically involves the following steps:
Nucleophilic Substitution: The starting material, 6-chloropyridine-3-carboxylic acid, undergoes a nucleophilic substitution reaction with N-methyl-2-aminoethanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Amidation: The intermediate product is then subjected to an amidation reaction to form the final compound. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
化学反应分析
Types of Reactions
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-chloro-N-(2-carboxyethyl)-N-methylpyridine-3-carboxamide.
Reduction: N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide.
Substitution: 6-substituted-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide derivatives.
科学研究应用
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2nd position.
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4th position.
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5th position.
Uniqueness
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro group and the hydroxyethyl group on the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(4-5-13)9(14)7-2-3-8(10)11-6-7/h2-3,6,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABBQZYAARRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
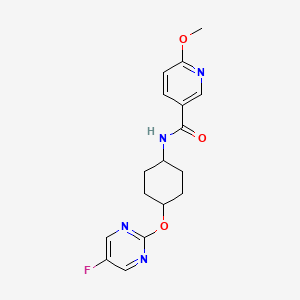
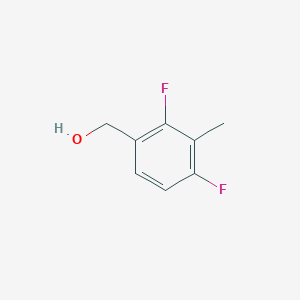


![4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2518449.png)
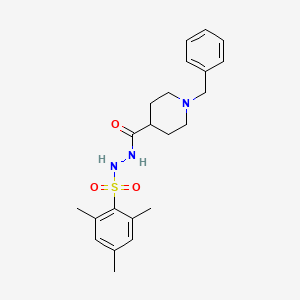
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)
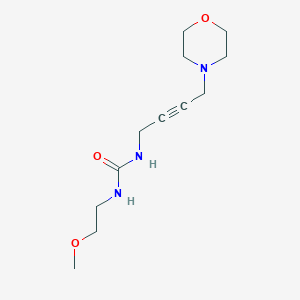
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)
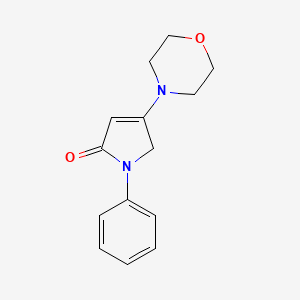
![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)
